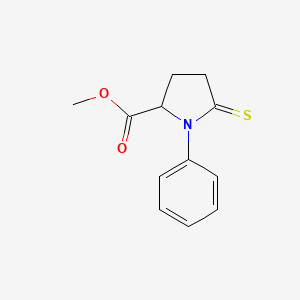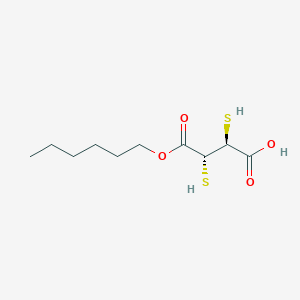
Acid Yellow 79
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Yellow 79 is a dye that belongs to the double azo class . It is mainly used for dyeing wool, polyamide fiber, and its blended fabric. It can also be used for coloring leather .
Synthesis Analysis
The synthesis of Acid Yellow 79 involves a reaction between 1,1-dimethyl 4,4’-dihydroxydiphenyl methane and 4-Aminophenol (2 moles). The product of this reaction undergoes diazotization, which is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone (2 moles) .Molecular Structure Analysis
The molecular formula of Acid Yellow 79 is C47H40N10Na2O12S4 . It belongs to the double azo class .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Acid Yellow 79 include the reaction of 1,1-dimethyl 4,4’-dihydroxydiphenyl methane with 4-Aminophenol, followed by diazotization and coupling with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone .Physical And Chemical Properties Analysis
Acid Yellow 79 is a yellow powder . It has a dyeing strength of 98-102%, a pH value of 6.0-8.0, and a moisture content of a maximum of 2.0%. It has a solubility of a minimum of 350 g/l in MEK at 20ºC .Safety and Hazards
Acid Yellow 79 is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
While specific future directions for Acid Yellow 79 are not mentioned in the sources, it is likely that research will continue into improving its synthesis, understanding its properties, and exploring new applications. It may also be of interest to investigate more environmentally friendly alternatives or disposal methods given its harmful effects on aquatic life .
Eigenschaften
| 12220-70-1 | |
Molekularformel |
C47H40N10Na2O12S4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




